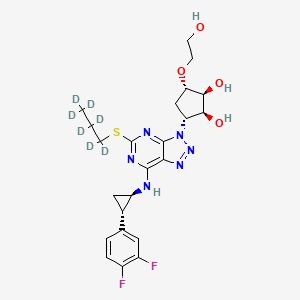

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

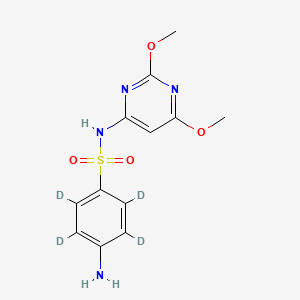

Ergosta-5,7,24(28)-trien-3beta-ol is a chemical compound . It has a molecular formula of C28H44O .

Synthesis Analysis

The synthesis of Ergosta-5,7,24(28)-trien-3beta-ol involves several enzymes. ERG5 is the C-22 sterol desaturase that catalyzes the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol . ERG4 is the ∆24-sterol reductase that reduces C24–C28 double bond to synthesize ergosterol . By deleting ERG5 and ERG4 encoding enzymes for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of ergosta-5,7,24(28)-trienol was enhanced, which contributed to the improved production of 24-methylenecholesterol .Molecular Structure Analysis

The molecular structure of Ergosta-5,7,24(28)-trien-3beta-ol is defined by its molecular formula, C28H44O . The average mass is 396.648 Da and the monoisotopic mass is 396.339203 Da .Chemical Reactions Analysis

In the context of yeast metabolic engineering, the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol is catalyzed by the enzyme ERG5 . ERG4 is the ∆24-sterol reductase that reduces the C24–C28 double bond to synthesize ergosterol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ergosta-5,7,24(28)-trien-3beta-ol include a density of 1.0±0.1 g/cm3, boiling point of 503.2±39.0 °C at 760 mmHg, vapour pressure of 0.0±2.9 mmHg at 25°C, enthalpy of vaporization of 88.9±6.0 kJ/mol, flash point of 216.8±19.3 °C, index of refraction of 1.539, molar refractivity of 123.8±0.4 cm3, and molar volume of 395.3±5.0 cm3 .Aplicaciones Científicas De Investigación

Ergosterols in Marine-Derived Fungi

Ergosterols, including Ergosta-5,7,24(28)-trien-3beta-ol, have been isolated from marine-derived fungi, like Rhizopus sp. These compounds show potential in cytotoxic activities against various cell lines, indicating their significance in medicinal and biochemical research (Wang et al., 2008).

Ergosterol's Metabolic Pathway in Gibberella fujikuroi

Ergosta-6(7),8(14),22(23)-trien-3β-ol has been studied in the context of its biosynthesis by Gibberella fujikuroi. This research provides insight into the metabolic pathways of ergosterol, a key component in fungal cell membranes (Nes et al., 1985).

Neuroprotective Effects in Alzheimer’s Disease

Research on Ergosta-7,9(11),22-trien-3β-ol, derived from Antrodia camphorata, has shown its potential in alleviating Alzheimer's Disease (AD) symptoms. It appears to modulate microglia activation, offering a possible therapeutic avenue for AD treatment (Liu et al., 2021).

Steroidogenesis in Symbiotic Microorganisms

Ergosta-5,7,24(28)-trien-3β-ol has been studied in the context of steroidogenesis in symbiotic microorganisms of planthoppers. This research adds to the understanding of insect-microbe interactions and the biosynthesis of essential sterols in these organisms (Wetzel et al., 1992).

Ergosterols in Fungi and their Biosynthesis

The biosynthesis of ergosterol, including variants like Ergosta-7,22,24(28)-trien-3β-ol, has been extensively studied in fungi, such as Saccharomyces cerevisiae. This research is crucial for understanding sterol metabolism in eukaryotic organisms (Barton et al., 1974).

Direcciones Futuras

With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been generally considered as promising hosts for the bioproduction of secondary metabolites . The challenge and potential of using yeast as the bioproduction platform of various steroids from higher eukaryotes are being explored .

Propiedades

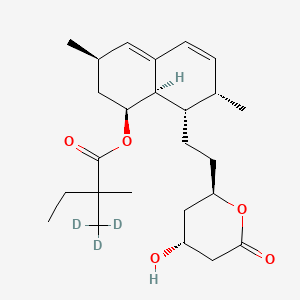

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves multiple steps starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, reduction, and oxidation reactions.", "Starting Materials": [ "Cholesterol-d7", "Sodium hydride", "Methanol", "Bromine", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanol", "Methanesulfonic acid", "Sodium chloride" ], "Reaction": [ "Cholesterol-d7 is reacted with sodium hydride in methanol to form the corresponding alkoxide.", "The alkoxide is then treated with bromine to form the corresponding bromo derivative.", "Reduction of the bromo derivative with sodium borohydride gives the corresponding alcohol.", "Protection of the alcohol with acetic anhydride and pyridine gives the corresponding acetate.", "Oxidation of the acetate with sodium periodate gives the corresponding aldehyde.", "Reduction of the aldehyde with sodium borohydride gives the corresponding alcohol.", "Deprotection of the alcohol with methanesulfonic acid gives the final product, Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol.", "The product is purified by recrystallization from ethanol and drying over sodium chloride." ] } | |

Número CAS |

145693-07-8 |

Fórmula molecular |

C28H37D7O |

Peso molecular |

403.70 |

Pureza |

> 95% |

Etiqueta |

Ergostanol Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)